molecular formula C15H15ClN2O4 B5437234 7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one

7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one

Cat. No.: B5437234
M. Wt: 322.74 g/mol
InChI Key: CUJPNSASKANDPH-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and multiple functional groups that contribute to its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one can be achieved through several synthetic routes. One common method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to be effective in producing high yields of the desired compound . The reaction typically involves the use of chloroquinoline derivatives and piperidine intermediates under controlled conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated compounds with fewer double bonds.

Scientific Research Applications

7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways within cells. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its functional groups enable it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.

    Quinoline: The parent compound of many bioactive derivatives.

Uniqueness

7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity

Properties

IUPAC Name

7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c16-8-1-2-9-11(5-8)17-6-10(14(9)21)15(22)18-4-3-12(19)13(20)7-18/h1-2,5-6,12-13,19-20H,3-4,7H2,(H,17,21)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJPNSASKANDPH-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)O)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)O)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.